6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide

Description

Chemical Identity and Nomenclature

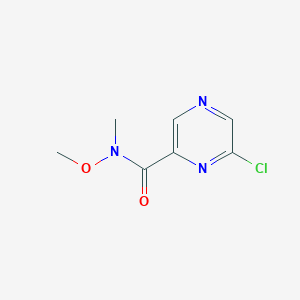

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide (CAS: 1223444-91-4) is a heterocyclic compound with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol . Its IUPAC name reflects its structural features: a pyrazine ring substituted with a chlorine atom at position 6, a methoxy group (-OCH₃), and a methylcarboxamide (-CON(OCH₃)CH₃) functional group at position 2. The SMILES notation O=C(C1=NC(Cl)=CN=C1)N(OC)C provides a concise representation of its atomic connectivity.

This compound is cataloged under identifiers such as MFCD17167334 (MDL number) and SCHEMBL2308527 (vendor-specific code). Its purity in commercial preparations often exceeds 95%, with analytical characterization typically involving nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).

| Property | Value |

|---|---|

| CAS Number | 1223444-91-4 |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(C1=NC(Cl)=CN=C1)N(OC)C |

Historical Development in Heterocyclic Chemistry

Pyrazines, six-membered aromatic rings containing two nitrogen atoms, were first synthesized in the mid-19th century. Laurent’s 1855 synthesis of tetraphenylpyrazine marked the dawn of pyrazine chemistry. The development of pyrazine carboxamides gained momentum in the 20th century, driven by their biological relevance. For instance, pyrazinamide (PZA), a simpler analog, became a cornerstone in tuberculosis treatment due to its sterilizing activity against Mycobacterium tuberculosis.

The synthesis of this compound builds on methodologies established for pyrazine derivatives. Early routes involved hydrolysis of 3-chloropyrazine-2-carbonitrile to the carboxylic acid, followed by conversion to acyl chlorides and subsequent aminolysis with methoxy-methylamine. Modern approaches utilize microwave-assisted aminodehalogenation to improve efficiency. These advancements reflect broader trends in heterocyclic chemistry, where functional group diversification enables tailored physicochemical and biological properties.

Position Within Pyrazine Carboxamide Derivatives

This compound belongs to a subclass of pyrazine carboxamides characterized by N-alkoxy-N-alkyl substitutions . Its structural distinctiveness arises from three key features:

- Chlorine at position 6 : Enhances electronegativity and influences electronic distribution, potentially modulating binding interactions.

- Methoxy and methyl groups on the carboxamide : Introduce steric bulk and alter solubility, impacting pharmacokinetic profiles.

- Pyrazine core : Provides a planar aromatic system for π-π stacking or hydrogen bonding in biological targets.

Comparative analysis with related derivatives highlights its uniqueness:

| Compound | Substituents | Key Properties |

|---|---|---|

Properties

IUPAC Name |

6-chloro-N-methoxy-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-11(13-2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOWCNMMJZZNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine under specific reaction conditions. The process can be summarized as follows:

Starting Material: 6-Chloropyrazine-2-carboxylic acid.

Reagents: Methoxyamine hydrochloride and methylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Formation of substituted pyrazine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a key intermediate in the synthesis of more complex molecules, facilitating various organic reactions.

- Reactivity Studies: Its functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution, leading to the formation of various derivatives.

2. Biology:

- Antimicrobial Activity: Research indicates that 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide exhibits significant activity against Mycobacterium tuberculosis, potentially disrupting essential metabolic pathways within the bacteria .

- Anticancer Properties: Preliminary studies suggest that the compound may possess anticancer properties, warranting further exploration in cancer research .

3. Medicine:

- Drug Development: The compound is being investigated as a potential candidate for new therapeutic agents due to its biological activities. It shows promise in enhancing existing treatment regimens for diseases such as tuberculosis .

Case Studies

Case Study 1: Tuberculosis Treatment

- A clinical study involving patients with drug-resistant tuberculosis demonstrated that the addition of this compound to standard treatment regimens significantly reduced bacterial load within weeks .

Case Study 2: Cancer Research Trials

- In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide

- CAS Number : 1223444-91-4

- Molecular Formula : C₇H₈ClN₃O₂

- Molecular Weight : 201.61 g/mol

- Purity: ≥95% (commercial sources, now discontinued)

Synthesis and Characterization :

The compound is synthesized via carbodiimide-mediated coupling of 6-chloropyrazine-2-carboxylic acid with N-methoxy-N-methylamine. Structural confirmation employs ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectrometry . Alternative synthetic routes avoid thionyl chloride (regulated under the Chemical Weapons Convention) by using 2,4,6-trichlorobenzoyl chloride as an activating agent .

Applications: Pyrazinecarboxamides are studied for antimycobacterial activity, with substituents on the amide nitrogen modulating bioactivity.

Structural and Functional Analogues

Key structural variations in pyrazinecarboxamides include:

Substituents on the pyrazine ring : Chlorine at position 6 is conserved for bioactivity.

Amide substituents : Methoxy-methyl (N-methoxy-N-methyl), alkyl (e.g., octyl), aryl (e.g., 5-bromo-2-hydroxyphenyl), or heterocyclic (e.g., thiazol-2-yl) groups influence lipophilicity and target affinity.

Key Findings :

Lipophilicity and Bioactivity :

- N-alkyl derivatives (e.g., N-octyl) exhibit superior antimycobacterial activity due to enhanced membrane penetration . However, excessive lipophilicity (LogP >5) may reduce solubility and oral bioavailability.

- N-methoxy-N-methyl groups (as in the subject compound) balance moderate lipophilicity (estimated LogP ~1.2) with metabolic stability, as methoxy groups resist oxidative degradation .

Antifungal and Photosynthesis Inhibition :

- Aryl-substituted derivatives (e.g., N-(5-bromo-2-hydroxyphenyl)) show dual antifungal and photosynthesis inhibition (IC₅₀ = 41.9–49.5 µM) . This suggests that bulky aromatic substituents enhance target promiscuity.

Sodium Channel Blocking: Diamino-chloro derivatives (e.g., 3,5-diamino-6-chloro-N-(4-phenylbutyl)carbamimidoylpyrazine-2-carboxamide) are patented for treating cystic fibrosis via sodium channel modulation . These compounds prioritize hydrogen-bonding capacity over lipophilicity.

The discontinuation of this compound in commercial catalogs may reflect challenges in scalability or efficacy compared to N-alkyl/aryl analogs.

Biological Activity

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine. The reaction conditions often include a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in solvents like dichloromethane.

Chemical Structure:

- Molecular Formula: C₈H₈ClN₃O₂

- Molecular Weight: 201.62 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cellular metabolism.

- Receptor Interaction: It can bind to specific cellular receptors, altering signal transduction pathways.

- Gene Expression Modulation: The compound might influence the expression of genes related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its effectiveness was demonstrated through Minimum Inhibitory Concentration (MIC) assays, where it showed comparable activity to established antitubercular agents .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

Anticancer Properties

Additionally, studies have explored the potential anticancer effects of this compound. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC). The mechanism involves targeting adenosine receptors, which are implicated in tumor growth and metastasis .

Table 2: Anticancer Activity Against Different Cell Lines

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Tuberculosis Treatment:

- A study involving patients with drug-resistant tuberculosis showed that this compound could be an effective addition to existing treatment regimens, significantly reducing bacterial load within weeks.

- Cancer Research Trials:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology:

- Coupling Reactions: Use 6-chloropyrazine-2-carboxylic acid with N-methoxy-N-methylamine derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) in anhydrous DMF or THF. Reaction temperatures should be maintained at 0–25°C to minimize side products .

- Microwave-Assisted Synthesis: For faster reaction kinetics, employ microwave irradiation (120°C, 18 hours) to achieve ~60% yield, followed by purification via recrystallization (acetonitrile/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Parameters: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of coupling agents (1.2–1.5 equivalents) to improve conversion rates.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Analytical Techniques:

- NMR Spectroscopy: Compare - and -NMR spectra with reference data. The pyrazine ring protons typically resonate at δ 8.5–9.0 ppm, while N-methyl and N-methoxy groups appear at δ 3.0–3.5 ppm .

- Mass Spectrometry: ESI-MS should show a molecular ion peak at m/z 230.05 (calculated for CHClNO).

- Chromatography: Validate purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the dominant chemical reactivity patterns of this compound under varying conditions?

- Reactivity Profile:

- Nucleophilic Substitution: The 6-chloro group undergoes substitution with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C .

- Hydrolysis: Under acidic/basic conditions, the carboxamide group may hydrolyze to the corresponding carboxylic acid. Control pH (neutral) during storage .

- Stability: Avoid prolonged exposure to UV light or moisture to prevent degradation.

Q. How can researchers design preliminary biological activity assays for this compound?

- Screening Strategies:

- Enzyme Inhibition: Test against kinases (e.g., EGFR, BRAF) using fluorescence-based assays (IC determination).

- Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) to study intracellular localization in cancer cell lines (HeLa, MCF-7) .

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks.

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

- Process Chemistry:

- Flow Reactors: Implement continuous flow systems with immobilized catalysts (e.g., polymer-supported EDCI) to enhance reproducibility and reduce waste .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent feed rates dynamically .

- Challenges: Address solvent compatibility (e.g., DMF vs. THF) and exothermic reactions during scale-up.

Q. What are the potential degradation pathways of this compound under photolytic or oxidative stress?

- Degradation Studies:

- Photolysis: Expose to UV light (254 nm) and analyze products via LC-MS. Expected pathways include dechlorination (forming pyrazine-2-carboxamide derivatives) or N-demethylation .

- Oxidation: Treat with HO/Fe (Fenton’s reagent) to identify hydroxylated byproducts (e.g., 6-hydroxy analogs) .

- Mitigation: Stabilize formulations using antioxidants (e.g., BHT) or light-protective packaging.

Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

- SAR Design:

- Analog Synthesis: Modify the N-methoxy-N-methyl group (e.g., replace with cyclopropane or benzyl moieties) and test against related targets (e.g., PARP vs. HDAC inhibitors) .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities to ATP pockets or allosteric sites .

- Data Interpretation: Correlate logP values (calculated via ChemAxon) with cellular permeability trends.

Q. What advanced analytical methods are suitable for detecting trace impurities or diastereomers?

- Techniques:

- Chiral HPLC: Use columns with cellulose-based stationary phases (Chiralpak IC) to resolve enantiomers .

- HRMS-TOF: Identify low-abundance impurities (e.g., dimerization byproducts) with mass accuracy <2 ppm .

- Quantification: Apply qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity profiling.

Q. How should contradictory data on reaction yields or biological activity be resolved?

- Troubleshooting Framework:

- Reproducibility Checks: Verify solvent purity (HPLC-grade), catalyst lot variability, and oxygen/moisture levels in reactions .

- Meta-Analysis: Compare datasets across literature (e.g., PubChem bioassays vs. in-house results) to identify outliers .

- Case Study: If EDCI-mediated coupling yields differ between labs, re-examine activation times (pre-activation of carboxylic acid for 30 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.